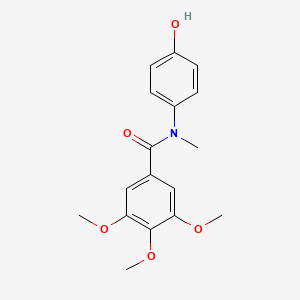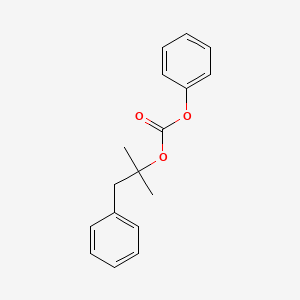
2-Methyl-1-phenylpropan-2-yl phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenylpropan-2-yl phenyl carbonate is an organic compound with a complex structure that includes both phenyl and carbonate groups
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-phenylpropan-2-yl phenyl carbonate can be achieved through several routes. One common method involves the reaction of 2-Methyl-1-phenylpropan-2-ol with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate ester.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Methyl-1-phenylpropan-2-yl phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonate group to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce substituents onto the phenyl rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenylpropan-2-yl phenyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbonate ester intermediates.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form stable complexes with various pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-phenylpropan-2-yl phenyl carbonate involves its interaction with molecular targets through its carbonate and phenyl groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-phenylpropan-2-yl phenyl carbonate can be compared to similar compounds such as:
Phenylacetone: Both compounds contain phenyl groups, but phenylacetone lacks the carbonate ester functionality, making it less versatile in certain chemical reactions.
2-Methyl-1-phenylpropan-2-ol: This compound is a precursor in the synthesis of this compound and shares similar structural features but lacks the carbonate group.
Phenyl chloroformate: Used in the synthesis of this compound, phenyl chloroformate is a reactive intermediate that introduces the carbonate ester functionality.
The uniqueness of this compound lies in its combination of phenyl and carbonate groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
92954-59-1 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
(2-methyl-1-phenylpropan-2-yl) phenyl carbonate |
InChI |
InChI=1S/C17H18O3/c1-17(2,13-14-9-5-3-6-10-14)20-16(18)19-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
DMXCXIFDFFKVJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)OC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


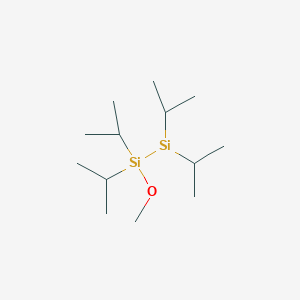
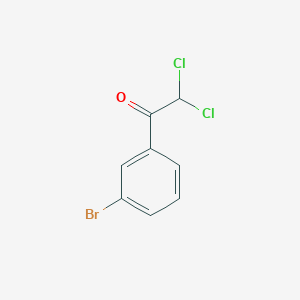
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
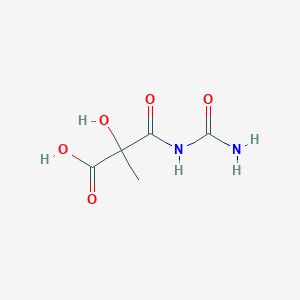
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
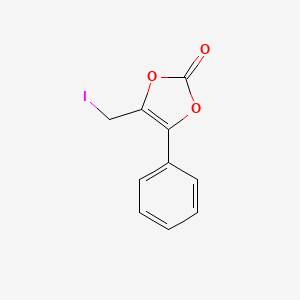
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
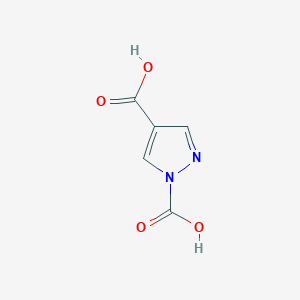
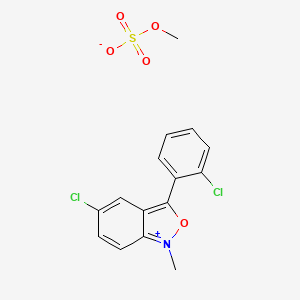
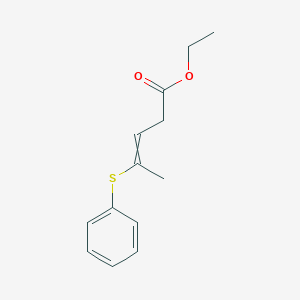
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)

